1-Methyl-2-propyl-1,6-dihydropyrimidine-4,5,6-triol
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Overview
Description
1-Methyl-2-propyl-1,6-dihydropyrimidine-4,5,6-triol is a chemical compound belonging to the class of dihydropyrimidines. This compound is characterized by its unique structure, which includes a six-membered ring with three hydroxyl groups and a methyl and propyl substituent. Dihydropyrimidines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-propyl-1,6-dihydropyrimidine-4,5,6-triol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aldehyde with urea or thiourea in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-propyl-1,6-dihydropyrimidine-4,5,6-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives with different substituents.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
1-Methyl-2-propyl-1,6-dihydropyrimidine-4,5,6-triol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Methyl-2-propyl-1,6-dihydropyrimidine-4,5,6-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine: A related compound with similar structural features but different substituents.
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxylic acid: Another dihydropyrimidine derivative with distinct functional groups.
Uniqueness
1-Methyl-2-propyl-1,6-dihydropyrimidine-4,5,6-triol is unique due to its specific combination of substituents and hydroxyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61318-54-5 |
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Molecular Formula |
C8H14N2O3 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
3-methyl-2-propyl-4H-pyrimidine-4,5,6-triol |
InChI |
InChI=1S/C8H14N2O3/c1-3-4-5-9-7(12)6(11)8(13)10(5)2/h8,11-13H,3-4H2,1-2H3 |
InChI Key |
PVLBRHWSBJBUQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(C(N1C)O)O)O |
Origin of Product |
United States |
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